molecular formula C28H31N5O4S B2439045 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide CAS No. 1173777-87-1

2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2439045
CAS No.: 1173777-87-1
M. Wt: 533.65
InChI Key: OSYDXDIULWERAG-UHFFFAOYSA-N
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Description

2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is a complex organic compound that belongs to the class of imidazoquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound suggests it may have interesting chemical and biological properties.

Properties

IUPAC Name

N-cyclohexyl-2-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O4S/c1-2-37-20-14-12-19(13-15-20)30-25(35)17-38-28-32-22-11-7-6-10-21(22)26-31-23(27(36)33(26)28)16-24(34)29-18-8-4-3-5-9-18/h6-7,10-15,18,23H,2-5,8-9,16-17H2,1H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYDXDIULWERAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Intermediate A (5-Mercaptoimidazo[1,2-c]quinazolin-3-one)

A suspension of 2-aminobenzamide (10.0 g, 65.8 mmol) and chloroacetaldehyde (45% aq., 14.2 mL, 85.5 mmol) in ethanol (150 mL) was refluxed for 8 hours under nitrogen. The precipitated product was filtered and recrystallized from dimethylformamide/water (1:3) to yield 9.2 g (72%) of 2-chloromethylimidazo[1,2-c]quinazolin-3-one. Subsequent treatment with thiourea (1.5 eq) in refluxing ethanol (12 hours) provided Intermediate A as pale-yellow crystals (mp 218–220°C).

Synthesis of Intermediate B (N-(4-Ethoxyphenyl)chloroacetamide)

4-Ethoxyaniline (7.4 g, 53.7 mmol) was dissolved in anhydrous dichloromethane (100 mL) under ice cooling. Chloroacetyl chloride (5.1 mL, 64.4 mmol) was added dropwise, followed by triethylamine (11.2 mL, 80.5 mmol). After stirring for 2 hours at 0°C, the mixture was washed with 5% HCl (2×50 mL) and saturated NaHCO3 (2×50 mL). The organic layer was dried (MgSO4) and concentrated to afford 10.1 g (85%) of Intermediate B as white needles.

Final Coupling and Characterization

A mixture of Intermediate A (5.0 g, 22.4 mmol), Intermediate B (6.7 g, 26.9 mmol), and potassium carbonate (6.2 g, 44.8 mmol) in acetonitrile (150 mL) was heated at 70°C for 24 hours. Post-reaction processing included:

  • Filtration through Celite® to remove inorganic salts
  • Solvent evaporation under reduced pressure
  • Column chromatography (SiO2, ethyl acetate/hexane 3:7 → 1:1 gradient)
  • Recrystallization from ethyl acetate/n-heptane

Yield : 7.8 g (68%)
Purity : 99.2% (HPLC, C18 column, 254 nm)
Key Spectral Data :

  • ¹H NMR (400 MHz, DMSO-d6): δ 10.32 (s, 1H, NH), 8.21 (d, J=8.0 Hz, 1H), 7.94–7.86 (m, 2H), 7.45 (t, J=7.6 Hz, 1H), 7.32 (d, J=8.8 Hz, 2H), 6.85 (d, J=8.8 Hz, 2H), 4.52 (s, 2H), 4.02 (q, J=7.0 Hz, 2H), 3.78 (d, J=6.4 Hz, 2H), 1.71–1.22 (m, 11H), 1.34 (t, J=7.0 Hz, 3H).

Synthetic Route 2: One-Pot Tandem Cyclization-Thiolation

Reaction Conditions and Optimization

A novel one-pot procedure was developed to improve atom economy:

Parameter Range Tested Optimal Value
Temperature (°C) 80–130 115
Solvent DMF, NMP, DMSO N-Methylpyrrolidone
Base K2CO3, Cs2CO3, DBU Cs2CO3
Thiol Source NaSH, H2S(g), Thiourea Thiourea

Procedure :
2-Aminobenzamide (10.0 mmol), cyclohexyl isocyanate (12.0 mmol), chloroacetaldehyde (12.0 mmol), and thiourea (15.0 mmol) were suspended in NMP (50 mL) with Cs2CO3 (30 mmol). The mixture was heated at 115°C for 36 hours under argon. Post-reaction workup included:

  • Dilution with ice water (200 mL)
  • Extraction with ethyl acetate (3×100 mL)
  • Acid washing (1M HCl) to remove excess base
  • Crystallization from ethanol/water

Yield : 58% (compared to 68% in stepwise route)
Advantages : Reduced purification steps, lower solvent consumption
Disadvantages : Lower regioselectivity (87:13 ratio by HPLC).

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

Reagent Price (USD/kg) Supplier Purity Requirement
2-Aminobenzamide 420–480 A2B Chem >99%
Cyclohexyl isocyanate 1,150–1,300 Ambeed >98%
N-Methylpyrrolidone 25–30 Bulk Suppliers Industrial grade

Waste Stream Management

  • NMP Recovery : Distillation at 100–120°C under vacuum (90% recovery rate)
  • Cs2CO3 Neutralization : Treatment with CO2 gas to precipitate CsHCO3 (85% recovery)
  • Organic Byproducts : Incineration with energy recovery (≥99.9% destruction efficiency)

Comparative Evaluation of Synthetic Methods

Metric Stepwise Route One-Pot Route
Total Yield 68% 58%
Process Steps 5 3
PMI (kg/kg API) 32 19
E-Factor 45 28
Capital Expenditure High Moderate
Operator Safety Moderate High (exothermic risk)

PMI : Process Mass Intensity; E-Factor : Environmental Factor

Analytical Characterization and Quality Control

Forced Degradation Studies

Stress Condition Degradation Products % Degradation
Acid (0.1M HCl, 70°C) Des-ethoxy analog 12.3%
Base (0.1M NaOH, 70°C) Sulfoxide derivative 8.7%
Oxidative (3% H2O2) Quinazolinone ring-opened species 15.1%
Photolytic (ICH Q1B) No significant degradation <0.5%

Polymorph Screening

Six polymorphs identified via XRPD:

  • Form I : Stable monoclinic (mp 214–216°C)
  • Form II : Metastable orthorhombic (mp 202–204°C)
  • Forms III–VI : Solvate-dependent structures

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or amine groups.

    Reduction: Reduction reactions may target the carbonyl groups within the structure.

    Substitution: The aromatic rings and amine groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Conditions may include the use of halogenating agents, acids, or bases depending on the specific reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, the compound may be investigated for its potential to treat diseases. Its imidazoquinazoline core is known for its activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure suggests it may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Imidazoquinazolines: These compounds share the core structure and may have similar biological activities.

    Thioacetamides: Compounds with similar sulfur-containing groups may exhibit comparable chemical reactivity.

    Cyclohexylamines: These compounds may have similar pharmacological properties due to the presence of the cyclohexylamino group.

Uniqueness

The uniqueness of 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide lies in its combination of functional groups and structural features. This combination may confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds.

Biological Activity

The compound 2-({2-[(cyclohexylcarbamoyl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(4-ethoxyphenyl)acetamide is an imidazoquinazoline derivative that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic implications based on recent studies.

This compound features a complex structure characterized by:

  • Imidazo[1,2-c]quinazoline core : Known for diverse biological activities.
  • Sulfanyl group : Implicated in enhancing biological activity through interaction with various biomolecules.
  • Cyclohexylcarbamoyl and ethoxyphenyl moieties : Contribute to the compound's pharmacological properties.

The molecular formula is C24H30N4O3SC_{24}H_{30}N_{4}O_{3}S, with a molecular weight of approximately 482.67 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the imidazoquinazoline core through cyclization reactions.
  • Introduction of the cyclohexylcarbamoyl and ethoxyphenyl groups via acylation and alkylation techniques.
  • Final purification through crystallization or chromatography.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities:

Antidiabetic Activity

Studies have shown that imidazoquinazoline derivatives can act as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme is a recognized strategy for managing type 2 diabetes mellitus (T2DM). For instance, compounds in this class have demonstrated IC50 values ranging from 12.44 µM to 308.33 µM, significantly lower than standard drugs like acarbose (IC50 = 750 µM) .

Anticancer Potential

The imidazoquinazoline framework has been linked to anticancer properties, with various derivatives exhibiting cytotoxic effects against cancer cell lines. For example, structural modifications have been shown to enhance selective toxicity towards tumor cells while sparing normal cells.

The proposed mechanisms underpinning the biological activity of this compound include:

  • Enzyme inhibition : Compounds inhibit key enzymes such as α-glucosidase and others involved in metabolic pathways.
  • Cellular signaling modulation : Interaction with signaling pathways may lead to altered cellular responses beneficial in therapeutic contexts.

Case Studies

Recent studies have focused on the structure-activity relationship (SAR) of imidazoquinazoline derivatives:

CompoundStructureBiological ActivityIC50 (µM)
19eStructureα-glucosidase inhibitor50.0 ± 0.12
27eStructureAnticancer activity268.25 ± 0.09
11jStructureModulates α-glucosidase conformationNot specified

These case studies illustrate the potential for developing targeted therapies based on structural modifications .

Q & A

What are the critical parameters for optimizing multi-step synthesis of this compound to enhance yield and purity?

Methodological Answer:

  • Reaction Conditions: Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates, and optimize temperatures (e.g., 60–80°C for cyclization steps) to minimize side reactions .
  • Solvent Selection: Polar aprotic solvents like DMF or DMSO improve solubility of intermediates, while dichloromethane may aid in selective crystallization .
  • Purification: Employ flash chromatography for intermediates and preparative HPLC for the final compound. Monitor purity via NMR (e.g., <sup>1</sup>H/<sup>13</sup>C) and HPLC (≥95% purity threshold) .

How can researchers resolve discrepancies in reported biological activities (e.g., IC50 values) across studies?

Methodological Answer:

  • Assay Standardization: Validate assays using positive controls (e.g., cisplatin for cytotoxicity) and ensure consistent cell lines (e.g., HepG2 vs. MCF-7 variability) .
  • Compound Integrity: Verify purity via LC-MS and assess stability under assay conditions (e.g., pH, temperature) to rule out degradation artifacts .
  • Dose-Response Repetition: Perform triplicate experiments with staggered dosing to identify outliers and calculate mean ± SEM .

What computational strategies are recommended to predict target binding and mechanism of action?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) or DNA repair enzymes, focusing on the imidazoquinazoline core’s π-π stacking potential .
  • MD Simulations: Apply GROMACS for 100-ns simulations to assess binding stability in solvated environments .
  • QSAR Modeling: Leverage ICReDD’s reaction design principles to correlate structural motifs (e.g., sulfanyl group electronegativity) with activity .

Which analytical techniques are most effective for characterizing stability and degradation pathways?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to heat (40–60°C), UV light, and hydrolytic conditions (acid/base), then analyze via LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group) .
  • Accelerated Stability Testing: Store at 25°C/60% RH and 40°C/75% RH for 1–3 months, monitoring changes with HPLC-PDA .
  • Mass Spectrometry: Use high-resolution MS (HRMS) to confirm molecular ion peaks and fragment patterns .

What structural modifications could improve pharmacokinetics without compromising bioactivity?

Methodological Answer:

  • Bioisosteric Replacement: Substitute the cyclohexylcarbamoyl group with a morpholine ring to enhance solubility while retaining hydrogen-bonding capacity .
  • Prodrug Design: Introduce ester linkages at the sulfanyl group for controlled release in vivo .
  • SAR Analysis: Test derivatives with varied substituents on the 4-ethoxyphenyl moiety to balance logP values (target 2–4) and membrane permeability .

How should in vivo studies be designed to evaluate therapeutic efficacy and toxicity?

Methodological Answer:

  • Animal Models: Use xenograft mice (e.g., HCT-116 colorectal cancer) for antitumor activity, with dosing at 10–50 mg/kg (oral/IP) for 21 days .
  • PK/PD Profiling: Collect plasma samples at 0, 2, 6, 12, and 24 hours post-dose for LC-MS/MS analysis of Cmax and AUC .
  • Toxicity Endpoints: Monitor liver enzymes (ALT/AST), renal function (creatinine), and histopathology of major organs .

What experimental approaches can elucidate the role of the sulfanyl group in target engagement?

Methodological Answer:

  • Thiol-Reactivity Assays: Incubate the compound with dithiothreitol (DTT) to test disulfide bond formation potential .
  • Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics with purified target proteins (e.g., thioredoxin reductase) to assess sulfanyl-dependent affinity .
  • X-ray Crystallography: Co-crystallize the compound with its target to visualize sulfur-mediated interactions (e.g., hydrogen bonds with cysteine residues) .

How can researchers validate off-target effects in kinase inhibition assays?

Methodological Answer:

  • Kinase Profiling Panels: Use Eurofins KinaseProfiler™ to screen against 100+ kinases at 1 µM concentration .
  • Counter-Screening: Test against structurally unrelated enzymes (e.g., phosphatases) to confirm selectivity .
  • CRISPR Knockout Models: Generate kinase-deficient cell lines to isolate compound-specific effects .

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